4-((2-(Pyrrolidin-1-yl)ethoxy)methyl)piperidine dihydrochloride
Overview
Description
The compound “4-((2-(Pyrrolidin-1-yl)ethoxy)methyl)piperidine dihydrochloride” is a complex organic molecule that contains a pyrrolidine ring and a piperidine ring . Pyrrolidine and piperidine are both five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring and a piperidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
Synthetic Approaches and Molecular Design
- A study focused on synthetic bacteriochlorins, incorporating spiro-piperidine units for enhanced stability and spectral tuning. This method allows for nitrogen derivatization and the introduction of auxochromes to adjust spectral properties, suggesting potential in photodynamic therapy and solar energy conversion (Reddy et al., 2013).
Molecular Dynamics and Corrosion Inhibition
- Research on piperidine derivatives, including quantum chemical calculations and molecular dynamics simulations, was conducted to evaluate their efficiency as corrosion inhibitors for iron. This highlights the compound's potential in materials science and corrosion protection (Kaya et al., 2016).
Pharmacological Applications
- A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives were synthesized and tested for antiarrhythmic and antihypertensive activities. Their effectiveness was associated with alpha-adrenolytic properties, indicating potential in cardiovascular drug development (Malawska et al., 2002).
Chemical Stability Studies
- The stability of a pyrrolo-[3,4-c]pyridine derivative was investigated, showing pH-dependent hydrolysis. This research is critical for understanding the stability of similar compounds in pharmaceutical formulations (Muszalska & Wojtyniak, 2007).
Synthetic Methodology
- A novel synthesis method for 3-(Pyrrolidin-1-yl)piperidine, a compound of significance in medicinal chemistry, was proposed. This simplifies the production process, making it more feasible for large-scale applications (Smaliy et al., 2011).
Mechanism of Action
- However, we can explore related compounds to gain insights. The pyrrolidine ring, present in this molecule, is widely used in medicinal chemistry. It contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp³-hybridization .
Target of Action
Biochemical Pathways
Properties
IUPAC Name |
4-(2-pyrrolidin-1-ylethoxymethyl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.2ClH/c1-2-8-14(7-1)9-10-15-11-12-3-5-13-6-4-12;;/h12-13H,1-11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCPINYJSPXWEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOCC2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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